Perfucol

Description

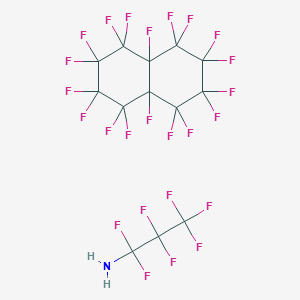

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105605-66-1 |

|---|---|

Molecular Formula |

C13H2F25N |

Molecular Weight |

647.12 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene;1,1,2,2,3,3,3-heptafluoropropan-1-amine |

InChI |

InChI=1S/C10F18.C3H2F7N/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16;4-1(5,2(6,7)8)3(9,10)11/h;11H2 |

InChI Key |

ZNEQTWUFILMFLD-UHFFFAOYSA-N |

SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C(C(N)(F)F)(C(F)(F)F)(F)F |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C(C(N)(F)F)(C(F)(F)F)(F)F |

Other CAS No. |

105605-66-1 |

Synonyms |

perfucol perfukol |

Origin of Product |

United States |

Foundational & Exploratory

Percoll: A Comprehensive Technical Guide to Cell Separation by Density Gradient Centrifugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Percoll

Percoll is a widely used, sterile, and non-toxic density gradient medium essential for the separation of cells, organelles, and viruses based on their buoyant density.[1][2] Its core component is colloidal silica (B1680970) particles, 15-30 nm in diameter, coated with polyvinylpyrrolidone (B124986) (PVP).[1][2] This PVP coating is key to Percoll's biocompatibility, rendering it non-toxic to biological materials and preventing adherence to cell membranes.[2][3]

A key advantage of Percoll is its low osmolality, which allows for the precise adjustment of the gradient to physiological conditions, thereby preventing cell shrinkage or swelling and maintaining cell viability.[1] Furthermore, its low viscosity facilitates the rapid formation of gradients and efficient separation of biological particles.[1] Percoll is designed to form stable, iso-osmotic gradients, ensuring that the buoyant density of particles remains unchanged during centrifugation.[1][3]

Physicochemical Properties of Percoll

The utility of Percoll in a laboratory setting is defined by its distinct physicochemical properties. These properties are summarized in the table below, providing a clear overview for experimental design.

| Property | Value | Reference |

| Composition | Colloidal silica sol with non-dialyzable polyvinylpyrrolidone (PVP) coating | [2] |

| Density | 1.130 ± 0.005 g/mL | [2] |

| Osmolality | < 25 mOsm/kg H₂O | [2] |

| Viscosity | 10 ± 5 cP at 20°C | [4] |

| pH | 9.0 ± 0.5 at 20°C | [2] |

| Conductivity | < 100 mS/m | [2] |

The Principle of Percoll Density Gradient Centrifugation

Percoll facilitates cell separation through a process called density gradient centrifugation. The fundamental principle is that cells will migrate through the gradient when subjected to centrifugal force and band at a point where their own buoyant density equals that of the surrounding Percoll medium. This is known as their isopycnic point. This allows for the separation of a heterogeneous cell population into distinct layers of homogeneous cell types.

There are two primary methods for creating Percoll gradients:

-

Discontinuous (Pre-formed) Gradients: This method involves layering solutions of decreasing Percoll concentrations on top of each other to create a step-wise gradient. This is often used for separating cells at lower centrifugation speeds.

-

Continuous (Self-generating) Gradients: In this method, the cell suspension is mixed with a uniform concentration of Percoll. During high-speed centrifugation, the silica particles sediment, naturally forming a smooth, continuous density gradient. The cells simultaneously migrate to their isopycnic points within this newly formed gradient.[5]

The choice between these two methods depends on the specific application and the types of cells being separated.

Experimental Workflows

Preparation of Stock Isotonic Percoll (SIP) Solution

Before creating a working gradient, undiluted Percoll must be made isotonic to the cells being separated to prevent osmotic damage. This is achieved by preparing a Stock Isotonic Percoll (SIP) solution.

Discontinuous (Pre-formed) Gradient Workflow

This workflow is commonly used for the separation of peripheral blood mononuclear cells (PBMCs).

Continuous (Self-generating) Gradient Workflow

This method is often employed for the separation of subcellular organelles or viruses.

Detailed Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol utilizes a discontinuous Percoll gradient to separate lymphocytes and monocytes from other blood components.

Materials:

-

Whole blood collected with an anticoagulant (e.g., heparin)

-

Phosphate-Buffered Saline (PBS)

-

Stock Isotonic Percoll (SIP)

-

15 mL or 50 mL conical tubes

-

Centrifuge with a swinging-bucket rotor

Protocol:

-

Prepare Percoll Gradients:

-

Prepare Blood Sample:

-

Dilute the whole blood 1:1 with PBS.

-

-

Layer Blood:

-

Carefully layer the diluted blood on top of the 30% Percoll layer.

-

-

Centrifugation:

-

Centrifuge at 400-500 x g for 20-30 minutes at room temperature with the brake off.[6]

-

-

Collect Cell Layers:

-

After centrifugation, distinct layers will be visible.

-

The top layer will be plasma.

-

The interface between the plasma and the top Percoll layer will contain platelets.

-

The band at the interface between the 30% and 40% Percoll layers will be enriched with monocytes.

-

The band at the interface between the 40% and 50% Percoll layers will contain lymphocytes.

-

The pellet at the bottom will consist of red blood cells and granulocytes.

-

Carefully aspirate and collect the desired cell layer.

-

-

Washing:

-

Wash the collected cells with an excess of PBS or culture medium and centrifuge at 200-250 x g for 10 minutes to pellet the cells. Repeat the wash step 2-3 times to remove any residual Percoll.[2]

-

Isolation of Hepatocytes from Liver Tissue

This protocol describes a method to isolate hepatocytes using a discontinuous Percoll gradient.

Materials:

-

Liver tissue

-

Collagenase solution

-

Cell culture medium (e.g., DMEM)

-

Stock Isotonic Percoll (SIP)

-

50 mL conical tubes

-

Centrifuge

Protocol:

-

Tissue Digestion:

-

Perfuse and digest the liver tissue with a collagenase solution to obtain a single-cell suspension.

-

-

Prepare Percoll Gradient:

-

Prepare 50% and 25% Percoll solutions by diluting the SIP with cell culture medium.

-

In a 50 mL conical tube, create a two-step gradient by carefully layering the 50% Percoll solution under the 25% Percoll solution.

-

-

Layer Cell Suspension:

-

Resuspend the liver cell suspension in culture medium and carefully layer it on top of the 25% Percoll layer.

-

-

Centrifugation:

-

Centrifuge at 50 x g for 10 minutes at 4°C with the brake off.

-

-

Collect Hepatocytes:

-

Viable hepatocytes will form a pellet at the bottom of the tube, while non-parenchymal cells and dead hepatocytes will remain at the interface of the Percoll layers.

-

Carefully aspirate and discard the supernatant and the Percoll layers.

-

-

Washing:

-

Resuspend the hepatocyte pellet in fresh culture medium and wash by centrifuging at a low speed. Repeat as necessary.

-

Quantitative Data on Percoll-Based Cell Separation

The efficiency of cell separation using Percoll can be assessed by measuring cell viability and purity. The following table summarizes typical results for different cell types.

| Cell Type | Purity (%) | Viability (%) | Recovery (%) | Reference |

| Human Monocytes | >90% | >95% | ~70% | [7][8] |

| Human Lymphocytes | >99% | >95% | >80% | [8] |

| Human Hepatocytes | >80% | 80 ± 4% | ~59% | [9][10] |

| Rat Monocytes | >90% | >95% | Not Reported | [5] |

Note: Purity, viability, and recovery rates can vary depending on the starting sample, specific protocol, and operator technique.

Conclusion

Percoll remains a cornerstone of cell separation in research and clinical settings due to its reliability, biocompatibility, and versatility. By understanding the principles of density gradient centrifugation and carefully optimizing experimental protocols, researchers can achieve high purity and viability of their target cell populations. The detailed methodologies and workflows provided in this guide serve as a comprehensive resource for professionals in the fields of life sciences and drug development, enabling them to effectively harness the power of Percoll for their specific applications.

References

- 1. labsup.net [labsup.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Percoll In Blood Cells [merckmillipore.com]

- 5. encodeproject.org [encodeproject.org]

- 6. scielo.br [scielo.br]

- 7. A simple and effective method for the isolation and culture of human monocytes from small volumes of peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Percoll purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Percoll composition and physical properties for researchers

For researchers, scientists, and drug development professionals, Percoll is an invaluable tool for the separation of cells, organelles, and other subcellular particles by density gradient centrifugation. This guide provides an in-depth overview of Percoll's composition, physical properties, and detailed experimental protocols to ensure its effective application in your research.

Core Composition and Properties of Percoll

Percoll is a colloidal suspension of silica (B1680970) particles, which are coated to render them non-toxic and suitable for use with biological materials. The two primary forms of Percoll are distinguished by their coating: one utilizes polyvinylpyrrolidone (B124986) (PVP) and the other a covalently linked silane.[1][2] This coating prevents the silica particles from adhering to membranes and makes Percoll chemically inert.[3]

The silica particles in Percoll are 15–30 nm in diameter.[4][5][6] Due to the heterogeneity in particle size, centrifugation of Percoll solutions results in the spontaneous formation of a smooth density gradient.[4][6] This property allows for the isopycnic banding of biological materials, where they settle at a point in the gradient that matches their own buoyant density.[4]

Physical Properties

The physical characteristics of Percoll are critical to its function in density gradient centrifugation. These properties are summarized in the table below.

| Property | Percoll (PVP-coated) | Percoll PLUS (Silane-coated) |

| Composition | Silica sol with non-dialyzable PVP coating | Silica sol with covalently linked silane |

| Density | 1.130 ± 0.005 g/mL | 1.130 ± 0.005 g/mL |

| Viscosity | < 15 cP at 20°C | < 15 cP at 20°C |

| Osmolality | < 25 mOsm/kg H₂O | < 30 mOsm/kg H₂O |

| pH | 9.0 ± 0.5 at 20°C | 9.4 ± 0.5 |

| Conductivity | < 100 mS/m | - |

| Endotoxin Level | - | < 2 EU/mL |

Data sourced from multiple product information sheets.[1][2][3][4][7]

A key feature of Percoll is its low osmolality, which allows researchers to adjust the tonicity of the gradient to match physiological conditions without significant interference from the medium itself.[1][4][6] This is crucial for maintaining the viability and integrity of cells and organelles during separation.[4][6] Percoll is stable over a pH range of 5.5 to 10.0, but may gel at a pH below 5.5 or in the presence of divalent cations, especially at elevated temperatures.[2][4]

Experimental Protocols

Preparation of Stock Isotonic Percoll (SIP)

To prevent cells from shrinking or swelling, Percoll must be made isotonic to the biological sample. This is achieved by preparing a Stock Isotonic Percoll (SIP) solution.

Methodology:

-

To prepare a SIP solution for mammalian cells, mix 9 parts of Percoll (from the bottle) with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1][8]

-

For subcellular particles or viruses that may aggregate in the presence of salts, prepare the SIP by mixing 9 parts of Percoll with 1 part of 2.5 M sucrose (B13894).[1][8]

-

Thoroughly mix the solution by inversion. This solution is now considered 100% Percoll for the purpose of further dilutions.

-

For precise applications, it is recommended to verify the final osmolality of the SIP solution using an osmometer.[1][4]

Preparation of Stock Isotonic Percoll (SIP).

Creating a Discontinuous (Step) Percoll Gradient

Discontinuous gradients are created by layering solutions of decreasing Percoll concentrations. This method is effective for separating distinct cell populations.

Methodology:

-

Prepare a range of Percoll dilutions (e.g., 20%, 30%, 40%, 50%) from your SIP solution using an appropriate physiological buffer (e.g., 0.15 M NaCl, PBS, or HBSS).[9][10]

-

In a centrifuge tube, carefully layer the Percoll solutions, starting with the highest concentration (densest layer) at the bottom.[9][10]

-

Gently add each subsequent layer of decreasing concentration on top of the previous one, taking care not to disturb the interfaces between the layers.[9][10]

-

The prepared gradient can be stored on ice until the cell suspension is ready to be loaded.

Creating a Discontinuous Percoll Gradient.

General Protocol for Cell Separation using a Percoll Gradient

This protocol outlines the general steps for isolating cells using a pre-formed discontinuous Percoll gradient.

Methodology:

-

Prepare Cell Suspension: Harvest cells and wash them once with a suitable buffer like 1X PBS. Resuspend the cell pellet in the lowest percentage Percoll solution to be used in the gradient (e.g., 20%) at a concentration of approximately 10-15 million cells/mL.[10]

-

Load Cells: Carefully layer the cell suspension onto the top of the pre-formed Percoll gradient.[10]

-

Centrifugation: Place the tube in a swinging bucket rotor and centrifuge. Typical conditions for cell separation are 400-800 x g for 15-30 minutes at a controlled temperature (e.g., 4°C or 18°C), often with the brake off to prevent disruption of the separated layers.[10][11][12]

-

Harvest Cells: After centrifugation, distinct layers of cells will be visible at the interfaces of the different Percoll concentrations. Carefully aspirate the desired cell layer using a pipette.[10][11]

-

Wash Cells: Transfer the collected cells to a new tube and dilute with at least 4-5 volumes of a physiological buffer to wash away the Percoll.[10]

-

Final Centrifugation: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and remove the supernatant. The purified cell pellet is now ready for downstream applications.[10]

General Cell Separation Workflow using Percoll.

Applications in Research

Percoll gradients are widely used for a variety of separation tasks in biological research.

Isolation of Mononuclear Cells

A common application is the isolation of peripheral blood mononuclear cells (PBMCs). By layering diluted blood over a Percoll gradient, centrifugation separates erythrocytes and granulocytes, which have a higher density, from the mononuclear cells that remain at the plasma-Percoll interface.[13] Similar protocols are adapted for isolating mononuclear cells from other tissues, such as the brain and spinal cord.[3][11]

Purification of Organelles

Percoll is also effective for the isolation of subcellular organelles, such as mitochondria and synaptosomes.[6][14][15] For these applications, sucrose is typically used to prepare the isotonic Percoll solution to avoid the aggregation of organelles that can occur in the presence of salts.[1][2]

Virus Purification

The purification of viruses can be achieved using Percoll gradients.[5] The gentle centrifugation conditions that can be used with Percoll are advantageous for maintaining the integrity of viral particles.[16] The gradient can be formed in situ by centrifuging the virus-Percoll mixture at high speeds, or a pre-formed gradient can be used.[5][17]

Storage and Handling

Percoll should be stored at 2-8°C.[4] It is aseptically filled and can be stored for up to two years in an unopened container.[4] If frozen, gradients may form upon thawing, requiring the solution to be mixed before use.[3] Percoll can be autoclaved at 120°C for 30 minutes without altering its properties, but this must be done before the addition of salts or sucrose to prevent gelling or caramelization.[2][4]

While Percoll is generally considered non-toxic, it is important to handle it in accordance with good laboratory practices.[4][14] Always consult the Safety Data Sheet (SDS) for detailed safety information.[4][14]

References

- 1. how to make Percoll solutions?! - Hematology [protocol-online.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using Percoll Gradients [jove.com]

- 4. A rapid Percoll gradient procedure for preparation of synaptosomes | Semantic Scholar [semanticscholar.org]

- 5. labsup.net [labsup.net]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. How to Make and Use Percoll Gradients [sigmaaldrich.com]

- 9. 2.5. Preparation of Percoll solution with different concentrations (densities) [bio-protocol.org]

- 10. encodeproject.org [encodeproject.org]

- 11. Isolation of Brain and Spinal Cord Mononuclear Cells Using Percoll Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

- 13. stemcell.com [stemcell.com]

- 14. A rapid Percoll gradient procedure for preparation of synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drexel.edu [drexel.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Percoll Density Gradient Centrifugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Percoll density gradient centrifugation, a fundamental technique for the separation of cells, organelles, and viruses.

Core Principles of Percoll Density Gradient Centrifugation

Percoll density gradient centrifugation is a powerful technique used to separate particles based on their buoyant density.[1] The separation medium, Percoll, consists of colloidal silica (B1680970) particles, typically 15-30 nm in diameter, coated with polyvinylpyrrolidone (B124986) (PVP).[2][3] This PVP coating renders the particles non-toxic and minimizes their interaction with biological materials.[2][3]

The key principle lies in placing a sample of biological particles onto a Percoll gradient and subjecting it to centrifugal force. The particles will then migrate through the gradient until they reach a point where their own density equals that of the surrounding Percoll medium, a point known as their isopycnic position.[4][5] This allows for the effective separation of different cell types or organelles into distinct layers.

A significant advantage of Percoll is its low osmolality, which allows for the creation of gradients that are iso-osmotic throughout, preventing osmotic damage to cells and organelles during separation.[2][6] Furthermore, its low viscosity facilitates the rapid formation of gradients and the efficient separation of particles.[2][6]

Properties of Percoll

The unique properties of Percoll make it an ideal medium for density gradient centrifugation.

| Property | Value/Description | Significance for Centrifugation |

| Composition | Colloidal silica particles (15-30 nm) coated with polyvinylpyrrolidone (PVP)[2][3] | PVP coating makes it non-toxic and prevents adherence to biological membranes.[2] |

| Density | 1.130 ± 0.005 g/mL[2][7] | Allows for the formation of gradients within a biologically relevant density range (1.0 to 1.3 g/mL).[2][6] |

| Osmolality | Low (maximum 25 mOsm/kg H₂O)[2][7] | Enables the preparation of isotonic gradients, preserving cell viability and morphology.[2][6] |

| Viscosity | Low (maximum 15 cP at 20°C)[2] | Facilitates rapid particle migration and short centrifugation times.[2][6] |

| pH Stability | Stable within a pH range of 5.5 to 10.0[2][6] | Can be buffered to physiological pH without altering its properties. |

| Toxicity | Non-toxic[2][3] | Ideal for the separation of living cells and viruses, ensuring high recovery of viable and functional biological material.[2] |

Types of Percoll Gradients

There are two primary types of Percoll gradients used in centrifugation: discontinuous (step) gradients and continuous gradients.

3.1. Discontinuous (Step) Gradients

Discontinuous gradients are formed by carefully layering solutions of decreasing Percoll concentrations on top of one another in a centrifuge tube.[4] This creates distinct density interfaces. When a cell suspension is layered on top and centrifuged, cells migrate downwards and accumulate at the interface that corresponds to their buoyant density.[8]

3.2. Continuous Gradients

Continuous gradients exhibit a smooth, continuous change in density from the top to the bottom of the centrifuge tube. These gradients can be pre-formed using a gradient mixer or, more commonly, are self-generated by centrifuging a homogenous Percoll solution at high speeds (e.g., 10,000 x g or higher) in a fixed-angle rotor.[2] The inherent heterogeneity in the size of the Percoll particles causes them to sediment at different rates, thus forming a smooth gradient.[2] Biological particles can be mixed with the Percoll solution before centrifugation and will band at their isopycnic point as the gradient forms in situ.[2]

Figure 1: Conceptual diagram illustrating the setup and outcome of discontinuous vs. continuous gradients.

Experimental Protocols

4.1. Preparation of Stock Isotonic Percoll (SIP)

To maintain physiological conditions, Percoll must be made isotonic before use.[9]

-

For Cellular Applications: Prepare a 10x physiological saline solution (e.g., 1.5 M NaCl or 10x PBS). Mix 9 parts of Percoll with 1 part of the 10x saline solution. This creates a 100% stock isotonic Percoll (SIP) solution.[9]

-

For Subcellular Fractions: To avoid aggregation of subcellular particles, use a sucrose (B13894) solution. Mix 9 parts of Percoll with 1 part of 2.5 M sucrose.[9]

4.2. Discontinuous (Step) Gradient Protocol for Cell Separation

This protocol is a general guideline and may require optimization for specific cell types.

-

Prepare Percoll Dilutions: Dilute the 100% SIP to the desired concentrations (e.g., 50%, 40%, 30%) using an isotonic buffer like 1x PBS.[8][10]

-

Create the Gradient: Carefully layer the Percoll dilutions into a centrifuge tube, starting with the highest density at the bottom.[8][10][11] For example, in a 15 mL tube, layer 3 mL of 50% Percoll, followed by 3 mL of 40%, and then 3 mL of 30%.[8][10]

-

Prepare and Load Cell Suspension: Resuspend the cell pellet in a low-density Percoll solution (e.g., 20%) or an appropriate buffer.[8] Carefully layer the cell suspension on top of the gradient.[8]

-

Centrifugation: Centrifuge the gradient in a swinging-bucket rotor. A typical condition is 400-500 x g for 20-30 minutes at 4°C with the brake off to avoid disturbing the layers.[8][10][11]

-

Fraction Collection: After centrifugation, distinct cell layers will be visible at the interfaces of the Percoll solutions.[8] Carefully aspirate the desired cell layer using a pipette.[8]

-

Washing: Dilute the collected cell fraction with at least 3-5 volumes of a physiological buffer and centrifuge at a lower speed (e.g., 200-500 x g) for 5-10 minutes to pellet the cells and remove the Percoll.[2][4]

Quantitative Data for Cell Separation:

| Parameter | Typical Value/Range |

| Percoll Concentrations | 20%, 30%, 40%, 50% for human cells[8] |

| Centrifugation Speed | 400 - 2000 x g[8][11] |

| Centrifugation Time | 20 - 30 minutes[8][11] |

| Temperature | 4°C[8][11] |

| Buoyant Density of E. coli | 1.080 - 1.100 g/mL[12][13] |

4.3. Continuous (Self-Forming) Gradient Protocol

This method is often used for separating subcellular organelles or viruses.

-

Prepare Percoll-Sample Mixture: Mix the sample with the prepared isotonic Percoll solution to the desired final density.

-

Centrifugation for Gradient Formation: Centrifuge the mixture at high speeds in a fixed-angle rotor. The required g-force depends on the diluent; approximately 10,000 x g for Percoll in 0.15 M saline and 25,000 x g for Percoll in 0.25 M sucrose for about 15 minutes.[2]

-

Isopycnic Banding: During this high-speed centrifugation, the gradient forms, and the particles simultaneously migrate to their isopycnic positions.[2]

-

Fraction Collection and Washing: Collect the banded particles and wash as described for the discontinuous gradient protocol. For smaller particles like viruses, higher centrifugation speeds (e.g., 100,000 x g) may be needed for pelleting after washing.[2]

Figure 2: Experimental workflow for cell separation using a discontinuous Percoll gradient.

Applications in Research and Drug Development

Percoll density gradient centrifugation is a versatile technique with numerous applications, including:

-

Isolation of specific cell populations: Separating lymphocytes, monocytes, and granulocytes from blood, or isolating specific cell types from dissociated tissues.[10][14]

-

Purification of subcellular organelles: Isolating mitochondria, nuclei, lysosomes, and peroxisomes.[2]

-

Separation of viruses: Purifying viral particles from cell lysates.[2][6]

-

Cell cycle analysis: Separating cells at different stages of the cell cycle based on density changes.

-

Sperm selection: Used in assisted reproductive technologies to select viable sperm.[15][16]

-

Toxicology studies: Separating viable from non-viable cells after exposure to cytotoxic compounds.[8]

This technique's ability to yield highly purified, viable populations of cells and organelles makes it an invaluable tool in basic research, diagnostics, and the development of cell-based therapies.

References

- 1. beckman.com [beckman.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Percoll - Wikipedia [en.wikipedia.org]

- 4. Density centrifugation – ANACC Methods and Materials [research.csiro.au]

- 5. microbenotes.com [microbenotes.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. mpbio.com [mpbio.com]

- 8. encodeproject.org [encodeproject.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. labsup.net [labsup.net]

- 11. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variation in Escherichia coli buoyant density measured in Percoll gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variation in Escherichia coli buoyant density measured in Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of Percoll In Blood Cells [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Spermatozoa selection in discontinuous Percoll gradients for use in artificial insemination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Separation: A Technical Guide to Percoll Applications in Cellular and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Percoll (B13388388), a colloidal suspension of silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP), is a powerful tool in cellular and molecular biology for the separation of cells, organelles, and viruses based on their density.[1][2] Its low osmolality, viscosity, and non-toxic nature make it an ideal medium for maintaining the physiological integrity of biological materials during separation.[1][2][3] This in-depth guide explores the key applications of Percoll, providing detailed experimental protocols, quantitative data on separation efficiency, and visualizations of experimental workflows to empower your research.

Principles of Percoll Density Gradient Centrifugation

Percoll's versatility stems from its ability to form density gradients. These gradients can be pre-formed by centrifuging the Percoll solution at high speeds or formed in situ during the separation of the biological sample.[4][5] The separation principle lies in the differential migration of particles through the gradient under centrifugal force. Particles will band at the point in the gradient where their buoyant density matches the density of the surrounding Percoll medium, a technique known as isopycnic centrifugation.[6]

Key Applications and Quantitative Performance

Percoll is widely employed for a variety of separation tasks. The following tables summarize the quantitative performance of Percoll gradients in key applications, providing an overview of expected purity, viability, and recovery rates.

Table 1: Cellular Separation

| Application | Cell Type | Percoll Gradient Type | Purity (%) | Viability (%) | Recovery (%) | Reference |

| Immune Cell Isolation | ||||||

| Human Monocytes | Two-step discontinuous | >90 | >95 | ~35 | [7] | |

| Human Lymphocytes | Discontinuous | >99 | >95 | - | ||

| Human T-cells | Discontinuous | - | Highly viable | - | [8] | |

| Human B-cells | Discontinuous | ~73 | Highly viable | - | [8] | |

| Human Neutrophils | Discontinuous | High | - | Similar to Ficoll | [9] | |

| Stem Cell Enrichment | ||||||

| Human CD133+ Stem Cells | Discontinuous (48% Percoll) | 12.62 | - | - | [10] | |

| Human Mesenchymal Stem Cells | - | Lower than Ficoll | - | Lower than Ficoll | [11][12] | |

| Hepatocyte Purification | ||||||

| Primary Human Hepatocytes | Discontinuous | - | 88.18 (increased from 84.47) | 59.03 | [13] | |

| Separation of Viable and Non-Viable Cells | ||||||

| Various | Continuous | - | >90 | - |

Table 2: Subcellular Organelle and Virus Isolation

| Application | Organelle/Virus | Percoll Gradient Type | Key Outcome | Reference |

| Mitochondria Isolation | ||||

| From Cultured Cells | Discontinuous (15%, 23%, 40%) | High-quality, intact mitochondria | [14] | |

| From Adherent Cells | Discontinuous (15%, 22%, 50%) | Functionally intact mitochondria | [15] | |

| Chloroplast Isolation | ||||

| From Plant Leaves | Discontinuous (40%/80%) | Intact chloroplasts | [16] | |

| From Arabidopsis | Continuous (self-generating) | 1-2 x 10^6 chloroplasts/g of tissue | [1] | |

| Virus Purification | ||||

| Non-enveloped viruses | Discontinuous | Gentle purification at low speeds | [17] | |

| General | In situ self-forming | Time-efficient separation | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for common Percoll-based separation procedures.

Experimental Protocol 1: Isolation of Human Monocytes and Lymphocytes using a Discontinuous Percoll Gradient

This protocol describes the separation of peripheral blood mononuclear cells (PBMCs) into enriched populations of monocytes and lymphocytes.

Materials:

-

Whole blood collected in heparin or EDTA

-

Phosphate-Buffered Saline (PBS)

-

Percoll

-

1.5 M NaCl

-

10x Hank's Balanced Salt Solution (HBSS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Methodology:

-

Preparation of Isotonic Percoll (100% Stock):

-

Preparation of Percoll Gradients:

-

Prepare different concentrations of Percoll by diluting the 100% stock with 1x PBS. For a typical two-step gradient for monocyte and lymphocyte separation, prepare 46% and 62% Percoll solutions.

-

In a 15 mL conical tube, carefully layer 3 mL of the 62% Percoll solution at the bottom.

-

Gently overlay 3 mL of the 46% Percoll solution on top of the 62% layer.

-

-

Cell Preparation and Loading:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 5 mL of the diluted blood on top of the Percoll gradient.

-

-

Centrifugation:

-

Centrifuge the tubes at 500 x g for 20-30 minutes at room temperature with the brake off.

-

-

Cell Collection:

-

After centrifugation, two distinct white bands will be visible.

-

The upper band at the plasma-Percoll interface contains monocytes.

-

The lower band at the interface of the two Percoll layers contains lymphocytes.

-

Carefully aspirate each band into separate sterile tubes.

-

-

Washing:

-

Wash the collected cells twice with an excess of PBS by centrifuging at 300 x g for 10 minutes to remove Percoll.

-

Resuspend the final cell pellets in the appropriate culture medium or buffer for downstream applications.

-

Experimental Protocol 2: Isolation of Mitochondria from Cultured Cells

This protocol outlines the purification of mitochondria from cultured mammalian cells using a discontinuous Percoll gradient.[14][15]

Materials:

-

Cultured cells

-

Homogenization buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2)

-

Percoll

-

Solutions for discontinuous gradient (e.g., 15%, 22%, and 50% Percoll in homogenization buffer)[15]

-

Dounce homogenizer

-

Ultracentrifuge with a fixed-angle or swinging-bucket rotor

Methodology:

-

Cell Harvesting and Homogenization:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in homogenization buffer and allow to swell on ice.

-

Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.[15]

-

-

Percoll Gradient Centrifugation:

-

Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer.

-

Prepare a discontinuous Percoll gradient by carefully layering the different Percoll solutions (e.g., 1 mL of 50% as a cushion, followed by 3 mL of 22%).[15]

-

Layer the resuspended mitochondrial sample (adjusted to ~15% Percoll) on top of the gradient.[15]

-

Centrifuge at 30,700 x g for 6 minutes at 4°C.[15]

-

-

Mitochondria Collection and Washing:

-

The intact mitochondria will form a band at the interface of the 22% and 50% Percoll layers.[15]

-

Carefully collect the mitochondrial band.

-

Wash the collected mitochondria by diluting with a large volume of homogenization buffer and centrifuging at 15,600 x g for 30 minutes to remove the Percoll.[15] Repeat the wash step.

-

The final pellet contains purified, intact mitochondria.

-

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving Percoll-based separations.

Caption: Workflow for isolating specific cells for downstream analysis.

Caption: Studying EGFR trafficking via Percoll gradient fractionation.[19][20]

Conclusion

Percoll density gradient centrifugation remains a cornerstone technique in cellular and molecular biology, offering a reliable and versatile method for purifying a wide range of biological materials.[4][21] By understanding the principles of gradient formation and optimizing separation protocols, researchers can achieve high purity and viability of their samples, enabling robust downstream applications in basic research, drug discovery, and diagnostics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for both novice and experienced users of Percoll, facilitating the successful isolation of cells and organelles for a multitude of scientific inquiries.

References

- 1. Rapid Miniprep of Intact Chloroplasts from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 如何制作和使用Percoll梯度 [sigmaaldrich.com]

- 3. Isolation of Intact Chloroplast for Sequencing Plastid Genomes of Five Festuca Species [mdpi.com]

- 4. labsup.net [labsup.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Separation of human monocytes on density gradients of Percoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of human T and B cells by a discontinuous density gradient of percoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Efficiency and Impact on the Activity of Blood Neutrophils Isolated by Percoll, Ficoll and Spontaneous Sedimentation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. cgmj.cgu.edu.tw [cgmj.cgu.edu.tw]

- 12. The efficiency of Percoll and Ficoll density gradient media in the isolation of marrow derived human mesenchymal stem cells with osteogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Percoll purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drexel.edu [drexel.edu]

- 15. Mitochondrial Purification via Percoll Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. aslo.org [aslo.org]

- 19. Using Percoll Gradient Fractionation to Study the Endocytic Trafficking of the EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isolation of Human Monocytes by Double Gradient Centrifugation and Their Differentiation to Macrophages in Teflon-coated Cell Culture Bags [jove.com]

- 21. researchgate.net [researchgate.net]

Isolating the Immune Vanguard: A Technical Guide to Peripheral Blood Mononuclear Cell Separation with Percoll

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Percoll-based density gradient centrifugation for the isolation of peripheral blood mononuclear cells (PBMCs). PBMCs, a critical population of lymphocytes and monocytes, are foundational to immunological research and the development of novel therapeutics. This document offers detailed experimental protocols, quantitative performance data, and visual workflows to empower researchers to achieve high-purity, high-viability PBMC populations for downstream applications.

Introduction: The Percoll Advantage

Percoll is a low-osmolarity, non-toxic density gradient medium composed of colloidal silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP).[1][2] Its advantageous properties make it an excellent choice for separating cells, including:

-

Isotonicity: Percoll can be made isotonic with physiological solutions, minimizing osmotic stress on cells.[2]

-

Low Viscosity: This facilitates easier layering of blood and harvesting of cells.[2]

-

Impermeability: Percoll does not readily penetrate biological membranes, ensuring cell density remains unaltered during separation.[1][2]

-

Gradient Formation: It can be used to form both discontinuous (step) and continuous density gradients, offering flexibility for various cell separation needs.[1][2]

A key advantage of Percoll over traditional Ficoll-Isopaque is that it does not alter the density of monocytes.[1] This characteristic can lead to a better separation of lymphocytes and monocytes, which is crucial for many immunological studies.[1]

Quantitative Performance Metrics

The success of PBMC isolation is determined by several key metrics. While specific outcomes can vary based on donor health, sample handling, and precise protocol execution, the following table summarizes expected performance data for Percoll-based separations.

| Parameter | Expected Outcome | Notes |

| Monocyte Purity | >85% to >95% | A two-step method can yield >90% purity, though with a potentially lower yield.[3][4] |

| Lymphocyte Purity | >99% | Can be achieved with Percoll gradients.[3][4] |

| Cell Viability | >90% to >95% | Percoll is non-toxic, contributing to high cell viability.[3] |

| Erythrocyte Contamination | Low | Percoll has been shown to result in slightly lower erythrocyte contamination compared to Ficoll-Isopaque.[3] |

Experimental Protocols

This section provides detailed methodologies for preparing Percoll solutions and performing PBMC isolation using a discontinuous (step) gradient, which is a common and effective method.

Preparation of Stock Isotonic Percoll (SIP)

To be used for cell separation, Percoll must first be made isotonic with the cells. This is achieved by preparing a Stock Isotonic Percoll (SIP) solution.

Materials:

-

Percoll solution

-

1.5 M NaCl or 10x concentrated cell culture medium

Procedure:

-

Aseptically mix 9 parts by volume of Percoll with 1 part by volume of 1.5 M NaCl or 10x concentrated cell culture medium.[2] For example, to prepare 100 mL of SIP, mix 90 mL of Percoll with 10 mL of 1.5 M NaCl.

-

Mix thoroughly by inversion. This SIP solution is now considered 100% Percoll for the purpose of creating working dilutions.

Preparation of Discontinuous Percoll Gradients

This protocol describes the creation of a two-layer discontinuous gradient, which is effective for separating PBMCs from other blood components. The densities of the layers can be optimized for specific applications.

Materials:

-

Stock Isotonic Percoll (SIP)

-

Physiological saline (0.15 M NaCl) or cell culture medium (e.g., RPMI-1640)

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

Procedure:

-

Prepare Percoll Dilutions: Prepare two different densities of Percoll by diluting the SIP with physiological saline or culture medium. For example, to separate lymphocytes and monocytes, you might prepare layers of 66.7% and 44% Percoll.[3]

-

To calculate the volumes needed: Volume of SIP = (Desired % Percoll / 100) * Final Volume Volume of Diluent = Final Volume - Volume of SIP

-

-

Create the Gradient:

-

Carefully pipette the higher density Percoll solution into the bottom of a sterile conical tube.

-

Gently overlay the lower density Percoll solution on top of the higher density layer. It is crucial to do this slowly, with the pipette tip against the wall of the tube just above the liquid surface, to create a sharp interface between the layers.

-

PBMC Isolation Protocol

Materials:

-

Anticoagulated whole blood (e.g., with heparin or EDTA)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Pre-formed discontinuous Percoll gradient

-

Sterile pipettes and centrifuge tubes

Procedure:

-

Blood Dilution: Dilute the whole blood 1:1 with PBS or cell culture medium. This reduces the viscosity of the blood and improves the separation.

-

Layering Blood: Carefully layer the diluted blood on top of the pre-formed Percoll gradient. As with creating the gradient, this should be done slowly to avoid mixing the layers.

-

Centrifugation: Centrifuge the tubes at 400-800 x g for 15-20 minutes at room temperature with the centrifuge brake turned off.[2][5] The "brake off" setting allows the rotor to decelerate slowly, which is critical for preserving the distinct cell layers.

-

Harvesting PBMCs: After centrifugation, you will observe distinct layers. The PBMCs will be located in a "buffy coat" layer at the interface between the plasma and the upper Percoll layer.

-

Carefully aspirate and discard the upper plasma layer.

-

Using a sterile pipette, carefully collect the buffy coat containing the PBMCs and transfer it to a new sterile centrifuge tube.

-

-

Washing:

-

Wash the collected PBMCs by adding at least 3 volumes of PBS or culture medium.

-

Centrifuge at 300 x g for 10 minutes at room temperature.[5]

-

Discard the supernatant.

-

Repeat the wash step at least one more time to ensure complete removal of Percoll and platelets.

-

-

Final Resuspension: Resuspend the final cell pellet in the desired medium for cell counting, viability assessment, and downstream applications.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflow and the principles of cell separation.

Caption: Experimental workflow for PBMC isolation using a discontinuous Percoll gradient.

Caption: Principle of cell separation by density after centrifugation with Percoll.

Functional Consequences of Percoll Isolation

The process of density gradient centrifugation can, in some instances, influence the functional state of the isolated cells. It has been observed that Percoll separation can lead to the downregulation of certain cell surface markers, such as L-selectin. Furthermore, continuous density gradients of Percoll have been shown to separate T-lymphocytes into populations that may be in different functional states, rather than distinct subclasses.[1] For example, high-density T-lymphocytes may be enriched for one type of functional marker, while low-density T-lymphocytes are enriched for another.[1]

Caption: Functional separation of T-lymphocytes using a continuous Percoll gradient.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Separation/ indistinct layers | - Incorrect Percoll density or osmolality. - Blood layered too quickly, disrupting the gradient. - Centrifuge brake was on. - Incorrect centrifugation speed or time. | - Verify the preparation of the SIP and diluted Percoll solutions. - Layer the blood slowly and carefully. - Ensure the centrifuge brake is turned off. - Optimize centrifugation parameters for your specific centrifuge and sample type. |

| Low PBMC Yield | - Incomplete collection of the buffy coat. - Cell loss during washing steps. - Suboptimal blood sample quality. | - Be careful to aspirate the entire buffy coat layer. - Minimize the number of wash steps while ensuring purity. - Use fresh blood samples whenever possible. |

| Red Blood Cell Contamination | - Incorrect Percoll density. - Overloading the gradient with too much blood. | - Ensure the Percoll density is correct for separating PBMCs from erythrocytes. - Reduce the volume of blood layered onto the gradient. Consider an optional RBC lysis step after PBMC harvesting if contamination persists.[5] |

Conclusion

Percoll provides a robust and flexible platform for the isolation of high-quality PBMCs. Its favorable biochemical properties contribute to high cell viability and purity, making it an invaluable tool for research in immunology, infectious diseases, and oncology. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can consistently obtain PBMC populations suitable for a wide array of sensitive downstream applications, thereby advancing scientific discovery and therapeutic development.

References

- 1. Isolation and subfractionation of human peripheral blood mononuclear cells (PBMC) by density gradient centrifugation on Percoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 如何制作和使用Percoll梯度 [sigmaaldrich.com]

- 3. Applications of Percoll In Blood Cells [sigmaaldrich.com]

- 4. stemcell.com [stemcell.com]

- 5. sanguinebio.com [sanguinebio.com]

Mastering Subcellular Worlds: A Technical Guide to Organelle Isolation from Cell Culture Using Percoll

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Percoll-based density gradient centrifugation for the successful isolation of high-purity organelles from cell culture. Percoll (B13388388), a colloidal silica (B1680970) medium, is an invaluable tool for separating subcellular fractions due to its low osmolality, minimal toxicity, and ability to form both pre-formed and self-generating gradients.[1][2] This document offers detailed experimental protocols, quantitative data on expected yields and purity, and visual workflows to empower researchers in their cellular studies.

Core Principles of Percoll Density Gradient Centrifugation

Percoll consists of silica particles coated with polyvinylpyrrolidone (B124986) (PVP), which renders it non-toxic to cells and organelles.[1] Its principal advantage lies in its low osmotic potential, which can be adjusted to be isotonic with the intracellular environment, thereby preventing osmotic damage to organelles during isolation.[3][4]

Organelle separation is achieved based on their buoyant density. When a cell lysate is layered onto a Percoll gradient and subjected to centrifugation, each organelle migrates through the gradient until it reaches a point where its density equals that of the surrounding medium—a technique known as isopycnic centrifugation.[5] This allows for the effective separation of different organelles from each other and from cytosolic contaminants.

Types of Percoll Gradients:

-

Discontinuous (Step) Gradients: Created by carefully layering solutions of decreasing Percoll concentrations on top of one another. Organelles accumulate at the interfaces between these layers. This method is straightforward and widely used for purifying specific organelles like mitochondria.[6][7]

-

Continuous Gradients: Formed by high-speed centrifugation of a uniform Percoll solution (self-generating gradients) or by using a gradient mixer.[3][8] These gradients provide a smooth density range and are excellent for separating multiple organelles simultaneously or for high-resolution purification of a single organelle.

General Experimental Workflow

The isolation of organelles using Percoll follows a multi-step process that begins with gentle cell disruption and culminates in the collection of purified fractions. The general workflow is critical for maintaining organelle integrity.

Detailed Experimental Protocols

Isolation of Mitochondria

Mitochondria are central to cellular energy metabolism and apoptosis signaling. Their successful isolation is crucial for a wide range of functional and proteomic studies. This protocol is adapted for cultured cells using a discontinuous Percoll gradient.[6][7]

Protocol:

-

Preparation of Stock Isotonic Percoll (SIP): Mix 9 parts (v/v) of Percoll with 1 part (v/v) of 1.5 M NaCl or 10x concentrated cell culture medium to create an isotonic stock solution.[3]

-

Gradient Preparation: Prepare different Percoll dilutions (e.g., 40%, 24%, and 15%) using an appropriate isolation buffer (e.g., containing mannitol, sucrose (B13894), and HEPES).[1][7] In a centrifuge tube, carefully layer 1.5 ml of 40% Percoll under 3.7 ml of 24% Percoll.[1]

-

Cell Harvesting and Lysis:

-

Harvest cultured cells (typically 70-80% confluent) by scraping and centrifuge at 600 x g for 5 minutes.[7]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a hypotonic buffer and allow cells to swell on ice for 10 minutes.

-

Homogenize the swollen cells using a Dounce homogenizer with 10-30 strokes.[9]

-

-

Differential Centrifugation:

-

Percoll Gradient Centrifugation:

-

Collection and Washing:

-

The purified mitochondria will form a visible band at the interface between the 24% and 40% Percoll layers.[1]

-

Carefully aspirate this band and transfer it to a new tube.

-

Wash the collected mitochondria by diluting with at least 4 volumes of isolation buffer and centrifuging at 17,000 x g for 10-15 minutes to pellet the mitochondria and remove the Percoll.[7][11] Repeat the wash step.

-

Quantitative Data for Mitochondrial Isolation

| Parameter | Typical Value/Result | Contaminant Markers (Depleted) | Mitochondrial Markers (Enriched) |

| Yield | ~200–400 µg protein per 100–200 mg tissue/cell pellet[1] | Calnexin (ER), LAMP1 (Lysosomes), Histone H3 (Nucleus)[11][12] | COX IV, VDAC1, Cytochrome c[13][14] |

| Purity | High enrichment of mitochondrial proteins confirmed by proteomics and Western blot.[15] | Minimal contamination from ER, lysosomes, and cytosol observed via Western blot.[11][14] | Strong signal for mitochondrial markers in the purified fraction.[13] |

| Integrity | High respiratory control ratio (3.9 to 7.1), indicating functional integrity.[1] |

Isolation of Lysosomes

Lysosomes are acidic organelles responsible for cellular degradation and recycling. Their purification is essential for studying lysosomal storage diseases and autophagy. This protocol uses a continuous Percoll gradient.[8]

Protocol:

-

Preparation of Percoll/Sucrose Cushion: Prepare a continuous density gradient solution containing Percoll and sucrose.

-

Cell Harvesting and Lysis:

-

Harvest HeLa cells (or other cell types) from a confluent T75 flask by scraping into ice-cold DPBS.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Resuspend the pellet in 1.5 ml of sucrose buffer with protease inhibitors.

-

Lyse the cells by drawing the suspension through a 21-gauge needle into a syringe multiple times.[8]

-

-

Gradient Centrifugation:

-

Carefully layer the cell lysate on top of the Percoll/sucrose cushion.

-

Centrifuge at high speed (e.g., 35,000 x g) for 1-2 hours to allow organelles to separate along the gradient.[8]

-

-

Fraction Collection:

-

After centrifugation, carefully collect fractions from the top or bottom of the tube.

-

The densest fractions at the bottom of the gradient will be enriched in lysosomes.[8]

-

-

Analysis:

Quantitative Data for Lysosomal Isolation

| Parameter | Typical Value/Result | Contaminant Markers (Depleted) | Lysosomal Markers (Enriched) |

| Yield | 12-14% of total acid hydrolase activity.[17] | VDAC (Mitochondria), GRP-78 (ER), PEX-1 (Peroxisomes)[16] | LAMP1, Acid Phosphatase, β-galactosidase[10][17] |

| Purity | ~90% pure population of lysosomes observed by electron microscopy.[17] | Minimal contamination from mitochondria, ER, and peroxisomes in the densest fractions.[16] | Up to 100-fold enrichment of acid hydrolase activities compared to the initial homogenate.[17] |

| Integrity | Fractions contain functional and intact lysosomes suitable for downstream assays.[8] |

Isolation of Nuclei

The nucleus houses the cell's genetic material and is the site of transcription. Isolating high-purity nuclei is fundamental for studies in genomics, transcriptomics, and nuclear proteomics.

Protocol:

-

Buffer Preparation: Prepare a Nuclei Isolation Buffer (NIB) containing MES-KOH, NaCl, KCl, EDTA, sucrose, and polyamines (spermine, spermidine).[12]

-

Gradient Preparation: Create a density gradient by layering a 60% Percoll/2.5 M sucrose solution.[12][15]

-

Cell Harvesting and Lysis:

-

Harvest cells and resuspend the pellet in ice-cold NIB.

-

Lyse the plasma membrane using a non-ionic detergent like Triton X-100, with the concentration optimized for the specific cell type.[15]

-

-

Gradient Centrifugation:

-

Carefully load the crude nuclear preparation onto the top of the Percoll/sucrose density gradient.

-

Centrifuge in a swinging-bucket rotor at 1,000-1,200 x g for 30 minutes at 4°C with a slow brake.[15]

-

-

Collection and Further Purification:

-

Washing:

-

Wash the final nuclear pellet with NIB to remove residual Percoll and centrifuge to obtain the pure nuclear pellet.

-

Quantitative Data for Nuclear Isolation

| Parameter | Typical Value/Result | Contaminant Markers (Depleted) | Nuclear Markers (Enriched) |

| Yield | Sufficient for downstream applications like Western blot and EMSA from a small number of cultured cells.[18] | BiP2 (ER), Plastocyanin (Chloroplasts, in plant cells)[5] | Histone H3, Histone H1[5][19] |

| Purity | Highly enriched nuclear protein fractions, free or nearly free of ER and chloroplast contamination.[5] | Non-nuclear proteins are largely absent from the final nuclear fraction.[19] | Strong enrichment of histone proteins confirmed by Western blot.[5][19] |

| Integrity | Isolated nuclei appear as uniform spheres under microscopy.[19] |

Application: Studying Apoptosis Signaling

Isolated organelles are critical for dissecting cellular signaling pathways. A prominent example is the study of the intrinsic apoptosis pathway, where mitochondria play a central role by releasing cytochrome c.

Upon receiving an apoptotic stimulus (e.g., DNA damage), pro-apoptotic proteins like BAX and BAK are activated. They induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[1] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome.[4] The apoptosome then recruits and activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[3][4]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Organelle Yield | Incomplete cell lysis. | Optimize lysis method (e.g., increase Dounce strokes, check detergent concentration). Ensure buffers are ice-cold.[20] |

| Incorrect centrifugation speeds/times. | Verify g-forces and durations for each step. Ensure centrifuge is properly calibrated and pre-cooled.[7] | |

| Starting with too few cells. | Increase the number of culture plates/flasks.[7] | |

| High Contamination | Inefficient removal of other organelles during differential centrifugation. | Ensure complete separation of supernatant from the pellet at each step. Consider an additional wash step. |

| Incorrect gradient concentrations. | Prepare Percoll solutions carefully and verify densities. Ensure sharp interfaces in step gradients. | |

| Cross-contamination during fraction collection. | Use a narrow pipette tip and aspirate bands slowly and carefully. Avoid disturbing adjacent layers. | |

| Damaged Organelles | Harsh lysis conditions. | Reduce the number of homogenization strokes or use a looser pestle. Avoid foaming. |

| Incorrect buffer osmolality. | Ensure Percoll and all buffers are made isotonic with the cells being used. Check osmolality with an osmometer.[3][4] | |

| Prolonged procedure time. | Work quickly and keep all samples and reagents on ice or at 4°C throughout the procedure.[7] |

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol: Optimised methodology for isolation of nuclei from leaves of species in the Solanaceae and Rosaceae families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD‐specific caspase activation and independently of mitochondrial transmembrane depolarization | The EMBO Journal [link.springer.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Purification of functional mouse skeletal muscle mitochondria using percoll density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid preparation of a distinct lysosomal population from myelinating mouse brain using Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid preparation of high-purity nuclear proteins from a small number of cultured cells for use in electrophoretic mobility shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extraction of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ias.ac.in [ias.ac.in]

The Unseen Architect: A Technical Guide to Self-Generating Gradients with Percoll

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the spontaneous formation of density gradients using Percoll, a colloidal silica (B1680970) medium. Understanding this process is paramount for achieving high-fidelity separation of cells, organelles, and other biological particles, a critical step in numerous research and drug development applications. We will delve into the physicochemical properties of Percoll, provide detailed experimental protocols, and illustrate the workflows for practical implementation.

The Principle of Self-Generation: A Balance of Forces

Percoll consists of colloidal silica particles, typically 15-30 nm in diameter, coated with polyvinylpyrrolidone (B124986) (PVP).[1] This PVP coating renders the particles non-toxic and minimizes their interaction with biological materials.[1] The magic of self-generating gradients lies in the behavior of these particles under centrifugal force.

When a homogenous solution of Percoll is subjected to high-speed centrifugation (typically in a fixed-angle rotor), the silica particles begin to sediment.[2] However, this sedimentation is counteracted by diffusion, the natural tendency of particles to move from an area of higher concentration to lower concentration. Over time, a dynamic equilibrium is reached between the sedimentation force and the diffusion force. This equilibrium results in a smooth, continuous density gradient, with the highest density at the bottom of the centrifuge tube and the lowest density at the top. The shape and steepness of this gradient are influenced by the initial Percoll concentration, the centrifugation time and speed, and the geometry of the rotor.

Quantitative Data for Reproducible Gradients

Precise and reproducible gradient formation is essential for successful cell separation. The following tables summarize the key physical properties of Percoll and provide a starting point for preparing solutions of desired densities.

Table 1: Physical Properties of Undiluted Percoll

| Property | Value | Reference |

| Composition | Colloidal silica particles (15-30 nm) coated with PVP | [1] |

| Density | ~1.130 g/mL | [3] |

| Osmolality | < 25 mOsm/kg H₂O | [3][4] |

| Viscosity | ~10 cP at 20°C | [3] |

| pH | ~9.0 | [3] |

Table 2: Preparation of Stock Isotonic Percoll (SIP) for Mammalian Cells

To maintain the physiological integrity of cells, Percoll must be made isotonic. This is achieved by preparing a Stock Isotonic Percoll (SIP) solution.

| Component | Volume |

| Undiluted Percoll | 9 parts |

| 1.5 M NaCl or 10x concentrated cell culture medium | 1 part |

This mixture, referred to as 100% Percoll for experimental purposes, has an osmolality of approximately 340 mOsm/kg H₂O.[3]

Table 3: Example Centrifugation Conditions for Self-Generating Gradients

The formation of the gradient is dependent on the total g-force and time.

| Diluent for Percoll | Minimum g-force | Typical Time | Rotor Type |

| 0.15 M Saline | 10,000 x g | 15 minutes | Fixed-angle |

| 0.25 M Sucrose | 25,000 x g | 15 minutes | Fixed-angle |

Note: Swinging-bucket rotors are generally not recommended for forming self-generating gradients due to the longer pathlength and uneven g-forces.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and use of Percoll gradients for cell separation.

Preparation of Stock Isotonic Percoll (SIP)

This protocol describes the creation of a Percoll solution that is osmotically balanced for mammalian cells.

Materials:

-

Undiluted Percoll

-

1.5 M NaCl solution or 10x concentrated cell culture medium (e.g., PBS)

-

Sterile conical tubes

-

Sterile pipettes

Procedure:

-

In a sterile conical tube, combine 9 volumes of undiluted Percoll with 1 volume of 1.5 M NaCl or 10x concentrated cell culture medium.

-

Mix thoroughly by inverting the tube several times. This solution is now your 100% Stock Isotonic Percoll (SIP).

-

Store the SIP solution at 4°C.

Formation of a Self-Generating Gradient and Cell Separation

This protocol outlines the process of forming a continuous gradient in situ and separating a cell suspension.

Materials:

-

Stock Isotonic Percoll (SIP)

-

Physiological buffer (e.g., 1x PBS or cell culture medium)

-

Cell suspension to be separated

-

High-speed centrifuge with a fixed-angle rotor

-

Sterile centrifuge tubes

Procedure:

-

Prepare the working Percoll solution: Dilute the SIP with the physiological buffer to the desired starting density. For example, to prepare a 40% Percoll solution, mix 4 parts of SIP with 6 parts of buffer.

-

Resuspend cells: Gently resuspend the cell pellet in the prepared working Percoll solution.

-

Centrifugation: Place the centrifuge tube in a fixed-angle rotor and centrifuge at high speed (e.g., 20,000 - 30,000 x g) for 15-30 minutes at the appropriate temperature (typically 4°C or room temperature). During this step, the Percoll gradient will form, and the cells will migrate to their isopycnic point (the point where their density equals the density of the gradient).

-

Harvesting: Carefully remove the tube from the centrifuge. The separated cell populations will appear as distinct bands. Gently aspirate the desired cell band using a sterile pipette or syringe.

-

Washing: Dilute the collected cell fraction with an excess of physiological buffer (at least 3 volumes) to remove the Percoll.

-

Cell Pellet: Centrifuge at a lower speed (e.g., 200-500 x g) for 5-10 minutes to pellet the cells.

-

Final Resuspension: Discard the supernatant and resuspend the cell pellet in the appropriate buffer for downstream applications.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Application in Signaling Pathway Analysis

A primary application of Percoll-based cell separation is the isolation of specific cell populations for subsequent molecular analysis, such as the investigation of signaling pathways. For instance, researchers may isolate neutrophils from whole blood to study the activation of the p38 MAPK signaling pathway in response to a specific stimulus.

The following diagram illustrates a typical workflow for such an experiment.

References

The Clinical Researcher's Guide to Percoll PLUS: Enhancing Cell Separation with Advanced Density Gradient Media

For researchers, scientists, and drug development professionals, the isolation of specific cell populations from complex biological samples is a critical and often challenging step. The purity, viability, and functionality of the isolated cells can significantly impact the reliability and reproducibility of experimental results. Percoll PLUS, a silica-based colloidal medium, offers a robust solution for density gradient centrifugation, enabling the gentle and efficient separation of cells, subcellular particles, and viruses.[1][2] This technical guide provides an in-depth overview of the benefits of Percoll PLUS in clinical research, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows.

Core Advantages of Percoll PLUS in Clinical Research

Percoll PLUS is engineered to overcome many of the limitations associated with traditional cell separation techniques. Its unique properties make it particularly well-suited for demanding clinical research applications where cell integrity is paramount.[2][3]

Key Features and Benefits:

-

Low Endotoxin (B1171834) Levels: With a maximum endotoxin level of 2 EU/ml, Percoll PLUS minimizes the risk of inflammatory responses and other artifacts in downstream applications, a critical consideration in clinical research.[2][3]

-

Physiological Osmolality and pH: Percoll PLUS has a low intrinsic osmolality, allowing for the precise adjustment of physiological conditions by the addition of balanced salt solutions or cell culture media.[4][5] It can be buffered within a pH range of 5.5 to 10.0 without altering its properties.[5]

-

Non-toxic and Chemically Inert: The silica (B1680970) particles in Percoll PLUS are covalently coated with a silane (B1218182) layer, rendering them non-toxic to cells and almost chemically inert.[2][3] This coating also prevents adherence to cell membranes, ensuring high recovery of viable, unaltered cells.[6]

-

Low Viscosity: The low viscosity of Percoll PLUS facilitates the rapid formation of gradients and allows for cell separation at low centrifugal forces, minimizing stress on the cells.[2][3]

-

Stability and Shelf Life: The covalent silane coating provides excellent product stability and a long shelf life, ensuring consistent performance over time.[1][2]

-

Autoclavable: Percoll PLUS can be autoclaved at 120°C for 30 minutes without any change in its properties, allowing for sterile applications when required.[7]

Performance Characteristics and Comparative Data

The selection of a density gradient medium can significantly influence the outcome of cell separation experiments. While direct quantitative comparisons between Percoll PLUS and other media in single studies are not abundant in the readily available literature, the known properties of Percoll PLUS and data from studies using Percoll can provide valuable insights.

| Property | Percoll PLUS | Ficoll-Paque™ | Key Advantage of Percoll PLUS |

| Composition | Silane-coated colloidal silica[2] | Ficoll™ 400 (a synthetic high molecular weight sucrose (B13894) polymer) and sodium diatrizoate[8] | Inertness: The silica core of Percoll PLUS is less likely to interact with cells compared to the polysaccharide-based Ficoll™. |

| Endotoxin Level | ≤ 2.0 EU/ml[2] | Typically < 0.12 EU/ml for premium grades[8] | Low Endotoxins: Both are low, but Percoll PLUS's specified low level is crucial for sensitive downstream applications like immunology studies. |

| Osmolality | Low intrinsic osmolality, easily adjustable[4] | High osmolality, fixed density[8] | Physiological Conditions: Percoll PLUS allows for the creation of iso-osmotic gradients, minimizing osmotic stress on cells. |

| Toxicity | Non-toxic[2][3] | Generally considered non-toxic, but the diatrizoate can be a factor for some cell types. | Biocompatibility: The silane coating of Percoll PLUS enhances its biocompatibility. |

| Viscosity | Low[2][3] | Higher | Rapid Separation: Lower viscosity allows for faster gradient formation and cell migration, reducing processing time and mechanical stress. |

Quantitative Comparison of Cell Isolation Efficiency:

A study comparing the efficiency of Percoll and Ficoll for isolating human mesenchymal stem cells (hMSCs) from bone marrow found that while Ficoll yielded a higher number of nucleated cells, the differentiation abilities of the isolated cells were not significantly different between the two media.[9][10] However, it is important to note this study used Percoll, not Percoll PLUS. The enhanced properties of Percoll PLUS, such as its lower toxicity and more physiological osmolality, may lead to improved viability and functionality of isolated cells.

| Parameter | Percoll | Ficoll |

| Nucleated Cell Recovery (x 10^7) | 13.6 ± 6.6 | 25.3 ± 8.9 |

| CFU-F/ALP+ per 10^7 cells | 46 ± 35 | 119 ± 69 |

| % CD166+/CD34- cells | 10.79 ± 2.17 | 17.04 ± 3.54 |

| % CD90+/CD34- cells | 1.25 ± 0.74 | 3.0 ± 1.3 |

Data adapted from a study comparing Percoll and Ficoll for hMSC isolation.[9][10] Note that this study did not use Percoll PLUS.

Experimental Protocols

The following are detailed methodologies for common cell separation procedures using Percoll PLUS.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed for the isolation of lymphocytes and monocytes from whole blood.

Materials:

-

Percoll PLUS

-

1.5 M NaCl or 10x concentrated Hanks' Balanced Salt Solution (HBSS)

-

Whole blood treated with an anticoagulant (e.g., heparin, EDTA)

-

Physiological saline (0.9% NaCl) or balanced salt solution

-

Sterile centrifuge tubes (15 mL or 50 mL)

-

Sterile pipettes

Methodology:

-

Preparation of Stock Iso-osmotic Percoll PLUS (SIP):

-

Aseptically mix 9 parts of Percoll PLUS with 1 part of 1.5 M NaCl or 10x HBSS. This creates a 100% SIP solution with an osmolality of approximately 340 mOsm/kg H₂O.[4]

-

-

Preparation of Density Gradients:

-

For a discontinuous (step) gradient, dilute the SIP to the desired densities (e.g., 1.077 g/mL and 1.090 g/mL) using physiological saline or 1x HBSS.

-

Carefully layer 3 mL of the denser solution into a 15 mL centrifuge tube, followed by 3 mL of the less dense solution.

-

-

Sample Loading:

-

Dilute the whole blood 1:1 with physiological saline.

-

Carefully layer the diluted blood on top of the uppermost Percoll PLUS layer.

-

-

Centrifugation:

-

Centrifuge at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake off.[11]

-

-

Cell Collection:

-

After centrifugation, distinct layers of cells will be visible. The top layer will be plasma, followed by a band of mononuclear cells at the interface of the plasma and the upper Percoll PLUS layer. Granulocytes and erythrocytes will be located in the lower layers or as a pellet.

-

Carefully aspirate the mononuclear cell layer using a sterile pipette.

-

-

Washing:

-

Transfer the collected cells to a new centrifuge tube and wash by adding at least 3 volumes of physiological saline.

-

Centrifuge at 200 x g for 10 minutes to pellet the cells. Repeat the wash step twice more to ensure complete removal of Percoll PLUS.[5]

-

Protocol 2: Purification of Granulocytes

This protocol allows for the separation of granulocytes from other blood components.

Materials:

-

Percoll PLUS

-

1.5 M NaCl or 10x concentrated HBSS

-

Anticoagulated whole blood

-

Physiological saline or balanced salt solution

-

Sterile centrifuge tubes

-

Sterile pipettes

Methodology:

-

Prepare a Discontinuous Gradient:

-

Prepare SIP as described in Protocol 1.

-

Create a discontinuous gradient by layering solutions of decreasing density (e.g., 1.100 g/mL and 1.077 g/mL) in a centrifuge tube.

-

-

Sample Application:

-

Layer diluted whole blood on top of the gradient.

-

-

Centrifugation:

-

Centrifuge at 500-700 x g for 20-30 minutes at room temperature with the brake off.

-

-

Fraction Collection:

-

Granulocytes will form a distinct band at the interface of the two Percoll PLUS layers. Mononuclear cells will be at the top interface, and red blood cells will pellet at the bottom.

-

Carefully collect the granulocyte layer.

-

-

Washing:

-

Wash the collected granulocytes as described in Protocol 1.

-

Visualizing Workflows and Concepts